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Abstract
(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as (R)-(+)-Tol-BINAP,

is a premier chiral phosphine ligand that has become indispensable in the field of asymmetric

catalysis. Its unique atropisomeric structure, characterized by C₂-symmetry and axial chirality,

provides a well-defined and highly effective chiral environment for a multitude of metal-

catalyzed enantioselective transformations. This technical guide offers an in-depth exploration

of (R)-(+)-Tol-BINAP, intended for researchers, chemists, and process development scientists.

We will delve into its fundamental properties, provide a detailed synthesis protocol, elucidate

the mechanistic underpinnings of its catalytic activity, and present a comparative analysis

against its parent compound, BINAP. Furthermore, this guide will showcase its application in

key transformations with validated performance data, underscoring its significance in the

synthesis of complex, high-value chiral molecules, particularly within the pharmaceutical

industry.

Introduction: The Architectural Elegance of Tol-
BINAP
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry,

particularly in drug development where the chirality of a molecule dictates its pharmacological

activity. Privileged chiral ligands, those that are effective for a wide range of substrates and

reaction types, are therefore of immense value. (R)-(+)-Tol-BINAP belongs to the esteemed
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BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family of ligands, first pioneered by Noyori

and his contemporaries.[1]

What distinguishes Tol-BINAP is the substitution of the four phenyl groups on the phosphorus

atoms with p-tolyl groups. This seemingly subtle modification has profound implications. The

methyl groups at the para-position act as electron-donating groups, increasing the electron

density on the phosphorus atoms. This enhanced Lewis basicity can modulate the electronic

properties of the metal center to which it coordinates, often leading to increased catalytic

activity and, in some cases, improved enantioselectivity compared to the parent BINAP ligand.

[2] The axial chirality arises from the restricted rotation (atropisomerism) around the C1-C1'

bond connecting the two naphthyl rings, creating a stable, twisted, C₂-symmetric chiral scaffold.

[1]

This guide will provide the necessary technical details to understand and effectively utilize this

powerful catalytic tool.

Physicochemical and Safety Data
A thorough understanding of a reagent's properties is critical for its safe and effective use in a

laboratory or manufacturing setting.

Core Compound Properties
Property Value Reference(s)

CAS Number 99646-28-3 [2][3][4][5][6]

Molecular Formula C₄₈H₄₀P₂ [3][4]

Molecular Weight 678.78 g/mol [2][6]

Appearance White to cream powder or solid [3][5]

Melting Point 254-258 °C [2][6][7]

Optical Rotation
[α]²⁰/D +162° (c = 0.5 in

benzene)
[2][7]

Solubility

Insoluble in water; soluble in

organic solvents like toluene

and benzene.

[3]
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Safety and Handling
(R)-(+)-Tol-BINAP is classified as a combustible solid and should be handled with appropriate

care.[2][8]

Storage: Store in a tightly sealed container in a cool, dry place (4°C is recommended),

protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent

oxidation of the phosphine groups.[4]

Handling: Use standard personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Avoid inhalation of dust and ensure work is performed in a well-

ventilated area or a fume hood.

Toxicity: While specific toxicity data is limited, it should be handled as a potentially hazardous

chemical. The German Water Hazard Class is WGK 3, indicating a substance that is highly

hazardous to water.[2][8]

Synthesis of (R)-(+)-Tol-BINAP: A Validated Protocol
The synthesis of enantiopure Tol-BINAP relies on starting from an optically pure precursor,

typically (R)-1,1'-bi-2-naphthol ((R)-BINOL). A highly effective and direct method involves the

nickel-catalyzed cross-coupling of the corresponding bis-triflate with di(p-tolyl)phosphine.[9]

This approach avoids the harsher conditions and resolution steps required in earlier synthetic

routes.

Experimental Workflow: Two-Step Synthesis from (R)-
BINOL

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubs.acs.org/doi/10.1021/cr040652w
https://orgsyn.org/demo.aspx?prep=v91p0001
https://pmc.ncbi.nlm.nih.gov/articles/PMC3417846/
https://pubs.acs.org/doi/10.1021/cr040652w
https://orgsyn.org/demo.aspx?prep=v91p0001
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2001-14625.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Triflation

Step 2: Phosphinylation

(R)-BINOL

(R)-BINOL bis-triflate

  Tf₂O, Pyridine, CH₂Cl₂  

(R)-(+)-Tol-BINAP

  NiCl₂(dppe), DABCO, DMF, 100°C  

Di(p-tolyl)phosphine

Click to download full resolution via product page

Caption: Workflow for the synthesis of (R)-(+)-Tol-BINAP from (R)-BINOL.

Step-by-Step Methodology
Step 1: Synthesis of (R)-1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate)

To a stirred, cooled (0 °C) solution of (R)-BINOL (1.0 equiv) and pyridine (2.5 equiv) in

anhydrous dichloromethane (CH₂Cl₂), add trifluoromethanesulfonic anhydride (Tf₂O, 2.2

equiv) dropwise under an inert atmosphere (N₂).

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by

TLC for the disappearance of the starting material.

Upon completion, quench the reaction by the slow addition of water.

Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel or

recrystallization to yield the (R)-BINOL bis-triflate as a white solid.
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Step 2: Nickel-Catalyzed Phosphinylation

In an oven-dried Schlenk flask, combine the (R)-BINOL bis-triflate (1.0 equiv), NiCl₂(dppe)

(0.1 equiv, where dppe is 1,2-bis(diphenylphosphino)ethane), and 1,4-

diazabicyclo[2.2.2]octane (DABCO, 4.0 equiv).[8]

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).

Add anhydrous, degassed N,N-dimethylformamide (DMF) via cannula.

Add di(p-tolyl)phosphine (2.4 equiv) via syringe and heat the reaction mixture to 100 °C.

Stir the reaction for 48-72 hours. The product, (R)-(+)-Tol-BINAP, often crystallizes directly

from the reaction mixture upon cooling.[8]

Filter the solid product, wash with cold DMF and then methanol, and dry under vacuum to

afford pure (R)-(+)-Tol-BINAP.

Causality Note: The use of a nickel(II) catalyst with a phosphine ligand like dppe is crucial for

facilitating the oxidative addition and reductive elimination steps of the cross-coupling cycle.

DABCO acts as a base to neutralize the triflic acid byproduct. The choice of DMF as a solvent

is due to its high boiling point and ability to dissolve the reactants.

Mechanism of Action in Asymmetric Hydrogenation
The true power of Tol-BINAP is realized when it is complexed with a transition metal, most

notably ruthenium(II), often in conjunction with a chiral diamine co-ligand. The resulting

complexes are exceptionally effective catalysts for the asymmetric hydrogenation of ketones

and other unsaturated substrates. The widely accepted mechanism is a "metal-ligand

bifunctional" pathway, which operates without direct substrate coordination to the metal center

during the key hydrogen transfer step.[3][4]

The Noyori-Type Catalytic Cycle
The hydrogenation of a ketone (e.g., acetophenone) using a trans-RuH₂( (R)-Tol-BINAP )(

(R,R)-DPEN ) complex serves as a canonical example.
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Ru(II) Precatalyst
[RuCl₂(Tol-BINAP)(DPEN)]

Active RuH₂ Catalyst
[RuH₂(Tol-BINAP)(DPEN)]

  H₂, Base (e.g., KOtBu)  

Six-Membered
Transition State

  Ketone (S)  

Product-Amido Complex
[RuH(NHR₂)(Tol-BINAP)]

 H transfer 

  H₂, -Product (P)  

Catalytic Cycle

Click to download full resolution via product page

Caption: Simplified catalytic cycle for Ru-Tol-BINAP/diamine hydrogenation.

Elucidation of the Cycle:

Catalyst Activation: The stable Ru(II) chloride precatalyst is activated under H₂ pressure in

the presence of a base (e.g., KOt-Bu) to form the active 18-electron dihydride species,

[RuH₂(Tol-BINAP)(diamine)].[4]

Transition State Assembly: The ketone substrate approaches the active catalyst. It does not

coordinate directly to the Ru center. Instead, it forms a six-membered pericyclic transition

state involving the Ru-H bond and one of the N-H bonds of the diamine ligand.[3]

Concerted Hydrogen Transfer: This is the crucial stereodetermining step. A hydride (H⁻) from

the ruthenium and a proton (H⁺) from the amine ligand are transferred simultaneously to the

carbonyl carbon and oxygen, respectively. The rigid, C₂-symmetric arrangement of the Tol-

BINAP ligand creates a highly differentiated chiral pocket, forcing the ketone to approach in a

specific orientation, thus favoring the formation of one enantiomer of the alcohol product.[4]
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Product Release & Catalyst Regeneration: The resulting chiral alcohol product dissociates

from the 16-electron ruthenium amido complex. This complex then reacts with another

molecule of H₂ to regenerate the active RuH₂ catalyst, completing the cycle.

Expert Insight: The bifunctional nature of this catalysis is key to its high efficiency. By avoiding

direct substrate-to-metal binding for the hydrogenation step, the catalyst circumvents substrate

inhibition pathways that can plague other systems, leading to high turnover numbers. The

electronic properties of Tol-BINAP, being more electron-donating than BINAP, can stabilize the

electron-rich ruthenium center, enhancing the rate of H₂ activation and overall catalytic

turnover.

Performance Data and Applications
(R)-(+)-Tol-BINAP has proven its mettle in a wide array of enantioselective reactions. Below are

representative examples demonstrating its effectiveness.

Asymmetric Hydrogenation of Olefins and Ketones
This is the hallmark application for Tol-BINAP catalysts. They are particularly effective for the

hydrogenation of functionalized substrates.

Substra
te

Catalyst
System

S/C
Ratio

Conditi
ons

Product Yield ee (%)
Referen
ce

Geraniol

Ru((R)-

TolBINAP

)(OAc)₂

2000:1

MeOH,

30 atm

H₂, 23°C

(S)-

Citronello

l

>95% 98 [10][11]

2,4,4-

trimethyl-

2-

cyclohex

enone

rac-

TolBINAP

/ (S,S)-

DPEN

- -

(S)-2,4,4-

trimethyl-

2-

cyclohex

anol

- 95 [7]

Methyl 3-

oxobutan

oate

Ru((S)-

Tol-

BINAP)

(OAc)₂

-

50 bar

H₂,

MeOH,

rt, 16h

Methyl

(R)-3-

hydroxyb

utanoate

94% >99 [12]
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Analysis of Causality: In the hydrogenation of geraniol, the allylic alcohol functionality

coordinates to the ruthenium center, directing the stereochemical outcome. The use of Tol-

BINAP over BINAP in this specific case was shown to provide superior activity while

maintaining excellent enantioselectivity.[2] The high ee achieved is a direct result of the precise

steric and electronic control exerted by the chiral ligand in the transition state.

Other Key Transformations
Beyond hydrogenation, Tol-BINAP is a versatile ligand for other important C-C and C-

heteroatom bond-forming reactions.

Palladium-Catalyzed α-Arylation of Ketones: Tol-BINAP is an effective ligand for the coupling

of aryl halides with ketone enolates.

Copper-Catalyzed Conjugate Reductions: Cu-H species ligated by Tol-BINAP can effect the

highly enantioselective 1,4-reduction of α,β-unsaturated esters, lactones, and lactams.[13]

Rhodium-Catalyzed Cycloadditions: Rh(I)-Tol-BINAP complexes catalyze [2+2+2]

cycloaddition reactions, constructing complex cyclic systems with high stereocontrol.[13]

Comparative Analysis: (R)-Tol-BINAP vs. (R)-BINAP
The choice between Tol-BINAP and its parent, BINAP, is a critical decision in catalyst screening

and process optimization.
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Feature (R)-(+)-Tol-BINAP (R)-(+)-BINAP Field Insight

Electronic Properties
More electron-

donating (richer)

Less electron-

donating

The p-tolyl groups

push electron density

onto the phosphorus,

making the ligand a

stronger σ-donor. This

can increase the

catalytic activity of late

transition metals like

Ru and Rh.

Steric Profile Slightly bulkier Less bulky

The additional methyl

groups impart a minor

increase in steric

hindrance, which can

subtly alter the shape

of the chiral pocket

and sometimes

improve

enantioselectivity.

Catalytic Activity Often higher Baseline

In many

hydrogenations, Tol-

BINAP-based

catalysts exhibit

higher turnover

frequencies (TOFs)

than their BINAP

counterparts, allowing

for lower catalyst

loadings or shorter

reaction times.[2]

Enantioselectivity Substrate-dependent;

often comparable or

slightly higher

High (benchmark) While BINAP is a

benchmark for high

ee, Tol-BINAP can

sometimes provide a

marginal but crucial
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improvement.

However, this is not

universal, and

screening is essential.

Cost & Availability Generally higher
More readily available

and less expensive

For large-scale

applications, the

higher cost of Tol-

BINAP must be

justified by a

significant

improvement in

performance (e.g.,

higher TON/TOF,

higher ee).

Self-Validating System: When developing a new asymmetric process, it is best practice to

screen both BINAP and Tol-BINAP. If Tol-BINAP provides a significantly faster reaction with

equivalent or better enantioselectivity, the increased cost may be offset by increased reactor

throughput. Conversely, if the performance is similar, the more economical BINAP is the logical

choice. This comparative screening forms a self-validating basis for ligand selection.

Conclusion and Future Outlook
(R)-(+)-Tol-BINAP stands as a testament to the power of rational ligand design in asymmetric

catalysis. By building upon the foundational excellence of the BINAP scaffold, the introduction

of electron-donating tolyl groups has furnished a ligand with enhanced reactivity and, in many

cases, superior performance. Its demonstrated success in demanding catalytic transformations,

particularly asymmetric hydrogenation, has solidified its role as a critical tool for the synthesis

of enantiopure pharmaceuticals and fine chemicals. As the demand for more efficient and

selective catalytic systems continues to grow, the principles embodied by Tol-BINAP—fine-

tuning steric and electronic properties to optimize catalyst performance—will continue to guide

the development of the next generation of privileged chiral ligands.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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